3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one features a pyrazole core substituted with chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) groups at positions 5, 1, and 3, respectively. The pyrazole is conjugated to a propen-1-one moiety linked to a 4-methylphenyl group. The compound’s structural complexity suggests applications in agrochemical or pharmaceutical research, where pyrazole derivatives are often explored for bioactivity .
Properties
IUPAC Name |
3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9-3-5-10(6-4-9)12(22)8-7-11-13(15(17,18)19)20-21(2)14(11)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFPJDVYDKRNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121148 | |
| Record name | 3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648859-49-8 | |
| Record name | 3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648859-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one , commonly referred to as a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. Its structural formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF3N2O
- Molecular Weight : 292.67 g/mol
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , have been extensively studied. Key areas of research include:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can reduce inflammation in animal models, indicating potential use in treating inflammatory diseases.
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted that compounds with a similar structure inhibited cell proliferation in breast cancer cells (MDA-MB-231) with IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 12 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18 | Inhibition of cell migration |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against several pathogens:
- In vitro studies revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2 |
| Salmonella typhi | 1.5 |
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can significantly reduce inflammation:
- In a carrageenan-induced paw edema model, compounds similar to the one discussed showed a reduction in paw swelling by approximately 50% compared to control groups .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a pyrazole derivative showed a significant reduction in tumor size after six weeks of treatment.
- Infection Control : A study on patients with bacterial infections found that those treated with a pyrazole-based antibiotic experienced faster recovery times compared to those receiving standard treatments.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:
Key Research Findings
- Electron-Withdrawing Effects : The trifluoromethyl and chloro groups in the pyrazole ring stabilize negative charge density, as observed in 3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one , enhancing resistance to oxidative degradation.
- Biological Activity: Pyrazole-propenone hybrids, such as the target compound, are explored for kinase inhibition, with structural analogs showing activity against cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one, and what are the critical reaction parameters?
Answer: The compound is typically synthesized via a multi-step process involving:
- Claisen-Schmidt condensation : Reaction of substituted acetophenones with aldehydes to form α,β-unsaturated ketones (chalcones) under acidic or basic conditions.
- Cyclization with hydrazine derivatives : Refluxing the chalcone intermediate with hydrazine hydrate in glacial acetic acid for 6–8 hours to form the pyrazole ring . Critical parameters include stoichiometric control of hydrazine (excess ensures complete cyclization), reaction temperature (80–100°C), and solvent purity (glacial acetic acid minimizes side reactions). Post-synthesis purification via recrystallization or column chromatography is essential for isolating the pure product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity of the pyrazole ring. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration of the α,β-unsaturated ketone) and validates molecular geometry .
- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and C-F (1050–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?
Answer: Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted starting materials) lower melting points. Use HPLC or TLC to assess purity (>95% recommended) .
- Polymorphism : Different crystalline forms affect melting points. Conduct differential scanning calorimetry (DSC) to identify polymorphs .
- Solvent effects : Recrystallization solvents can influence crystal packing. Standardize solvent systems (e.g., ethanol/water) for reproducibility .
Q. What strategies are employed to elucidate the stereochemical configuration of the prop-2-en-1-one moiety in this compound?
Answer:
- X-ray Diffraction : Directly determines the Z/E configuration via bond angle and torsion angle analysis .
- NOESY NMR : Detects spatial proximity between protons on the α,β-unsaturated ketone and adjacent substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical spectral data .
Q. How can structure-activity relationship (SAR) studies be designed for this compound to explore its potential bioactivity?
Answer:
- Substituent Variation : Modify substituents on the pyrazole (e.g., chloro, trifluoromethyl) and aryl rings (e.g., methyl, methoxy) to assess electronic and steric effects on bioactivity .
- Bioisosteric Replacement : Replace the trifluoromethyl group with bioisosteres (e.g., cyano, sulfonamide) to enhance solubility or target binding .
- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) and prioritize derivatives for synthesis .
Q. How can conflicting data on reaction yields for pyrazole derivatives be reconciled in mechanistic studies?
Answer:
- Kinetic Monitoring : Use in situ techniques (e.g., FT-IR, Raman spectroscopy) to track intermediate formation and optimize reaction time/temperature .
- Catalyst Screening : Evaluate acid/base catalysts (e.g., p-TsOH, NaOAc) to identify yield-enhancing conditions .
- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., hydrazine adducts) and adjust stoichiometry or solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
